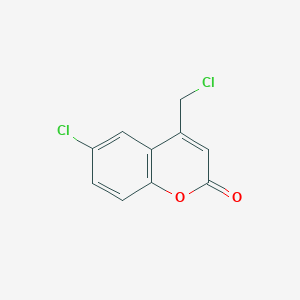

6-Chloro-4-(chloromethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-4-(chloromethyl)chromen-2-one is a chemical compound with the molecular formula C10H6Cl2O3 . It has a molecular weight of 245.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Chloro-4-(chloromethyl)chromen-2-one is 1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Chloro-4-(chloromethyl)chromen-2-one is a solid substance that is stored at room temperature . Its physical form is a powder . The compound’s melting point, boiling point, density, and refractive index are not specified in the retrieved data.Applications De Recherche Scientifique

Environmental Toxicology

Chlorinated polyfluoroalkylether sulfonates (Cl-PFAESs), which are related to chromene structures, have been used as alternatives to perfluorooctanesulfonate (PFOS) in industries such as chrome plating. A study by Xin et al. (2018) found that Cl-PFAES compounds, including those structurally related to 6-Chloro-4-(chloromethyl)chromen-2-one, exhibit similar binding potency and activity to thyroid hormone transport proteins and nuclear receptors as PFOS. This research suggests that such compounds could disrupt thyroid hormone (TH) functions through competitive binding to transport proteins and activation of TRs, highlighting the environmental and toxicological significance of chromene derivatives Environmental science & technology, Yan Xin et al., 2018.

Anticancer Activity

A new cytotoxic chromone derivative, structurally related to 6-Chloro-4-(chloromethyl)chromen-2-one, was isolated from Chinese eaglewood and demonstrated cytotoxicity against human gastric cancer cell lines. This finding, reported by Liu et al. (2008), underscores the potential of chromene derivatives in developing anticancer drugs Chinese Chemical Letters, Jun Liu et al., 2008.

Synthetic Chemistry and Kinetics

Asheri et al. (2016) focused on the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound related to 6-Chloro-4-(chloromethyl)chromen-2-one. Their work sheds light on the synthetic pathways and reaction kinetics of chromene derivatives, which are crucial for their applications in medicinal chemistry and materials science RSC Advances, Osman Asheri et al., 2016.

Asymmetric Catalysis

Research on the asymmetric epoxidation of chromenes, including derivatives similar to 6-Chloro-4-(chloromethyl)chromen-2-one, has shown that manganese(III) complexes can serve as effective catalysts. This study by Chen et al. (2012) highlights the importance of chromene derivatives in asymmetric synthesis, providing a pathway to enantioselective chemical processes Catalysis Letters, Longhai Chen et al., 2012.

Microwave-Assisted Synthesis and Biological Activity

El Azab et al. (2014) reported the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, showcasing the versatility of chromene derivatives in synthesizing biologically active compounds. This approach not only facilitates rapid synthesis but also contributes to the exploration of chromenes in pharmacological applications Molecules, I. H. El Azab et al., 2014.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The compound’s hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

6-chloro-4-(chloromethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOXGKMQGQWRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(chloromethyl)chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)

![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)

![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2833477.png)

![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)

![N-(4-(tert-butyl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2833483.png)